

Application Notes and Protocols for PC Biotin- PEG3-Azide in Click Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile chemical probe that integrates several key functionalities into a single molecule, making it a powerful tool for bioconjugation, proteomics, and drug delivery research.[1] This reagent incorporates a photocleavable (PC) linker, a high-affinity biotin tag, a hydrophilic polyethylene glycol (PEG3) spacer, and a reactive azide group.[1][2] The azide moiety allows for its covalent attachment to alkyne-containing molecules via "click chemistry," a set of biocompatible, highly efficient, and specific reactions.[3][4] This document provides detailed protocols for utilizing PC Biotin-PEG3-azide in the two main types of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] The photocleavable linker offers the unique advantage of allowing the release of the biotinylated molecule or its cargo under mild UV light exposure, enabling controlled release and recovery applications.[1]

Key Features and Applications

The unique combination of functionalities in **PC Biotin-PEG3-azide** enables a wide range of applications in life sciences and drug development:

 Photo-Responsive Bioconjugation: Enables the controlled attachment and subsequent lighttriggered release of biotinylated molecules from their targets.[1]



- Affinity Capture and Release: Facilitates the reversible immobilization and purification of alkyne-modified biomolecules on streptavidin-coated supports.[1]
- Probe Development: Serves as a building block for creating multifunctional probes for cellular imaging, proteomics, and diagnostic assays.[1][5]
- Chemical Biology: Supports orthogonal labeling strategies and provides spatiotemporal control over biological processes through light-induced cleavage.[1]
- Targeted Drug Delivery: The photocleavable linker can be exploited for the targeted release
 of therapeutic agents at specific sites upon light activation.[5]

Product Information

A summary of the key properties of **PC Biotin-PEG3-azide** is provided in the table below.

Property	Value	Reference
Chemical Name	PC Biotin-PEG3-azide	[2]
CAS Number	1937270-46-6	[2][6]
Molecular Formula	C35H55N9O12S	[2][6]
Molecular Weight	825.9 g/mol	[2][6]
Purity	≥95%	[1][2]
Storage Conditions	Store at -20°C, protected from light.	[1][2]

Experimental Protocols

PC Biotin-PEG3-azide can be conjugated to alkyne-containing molecules using either coppercatalyzed or strain-promoted click chemistry. The choice of method depends on the specific application, particularly the sensitivity of the biological system to copper.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)







The CuAAC reaction is a highly efficient and widely used click chemistry method that utilizes a copper(I) catalyst to join azides and terminal alkynes.[3][7][8] This protocol is suitable for in vitro applications with purified biomolecules.

Materials:

- PC Biotin-PEG3-azide
- Alkyne-containing molecule (e.g., protein, nucleic acid, small molecule)
- Copper(II) Sulfate (CuSO4)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Solvent for dissolving reagents (e.g., DMSO, DMF)

Reaction Parameters:



Reagent	Final Concentration (Suggested)	Notes
Alkyne-Molecule	1-100 μΜ	The concentration will depend on the specific molecule and application.
PC Biotin-PEG3-azide	1.5 - 10 equivalents (to alkyne)	An excess of the azide is typically used to ensure complete reaction with the alkyne.
CuSO4	50-100 μΜ	
ТНРТА/ТВТА	250-500 μΜ	A 5:1 molar ratio of ligand to CuSO4 is recommended to stabilize the Cu(I) ion.[7]
Sodium Ascorbate	1-5 mM	A fresh solution should be prepared. This is added to reduce Cu(II) to the active Cu(I) catalyst.[7][9]

Procedure:

- Prepare Stock Solutions:
 - Dissolve PC Biotin-PEG3-azide in DMSO or an appropriate solvent to a stock concentration of 10-50 mM.
 - Prepare a stock solution of your alkyne-containing molecule in a compatible buffer.
 - Prepare stock solutions of CuSO4 (10-100 mM in water), THPTA/TBTA (50-500 mM in water or DMSO), and Sodium Ascorbate (100 mM in water). Prepare the sodium ascorbate solution fresh before each experiment.
- · Reaction Setup:



- In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
- Add the PC Biotin-PEG3-azide stock solution to the desired final concentration.
- Add the THPTA/TBTA ligand to the reaction mixture.
- Add the CuSO4 stock solution.
- Vortex the mixture gently.
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
 - Vortex the mixture gently to ensure homogeneity.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light.
- Purification:
 - Purify the biotinylated product from excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for applications in living cells or other biological systems where the cytotoxicity of copper is a concern.[10][11] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with azides.[10][12]

Materials:



• PC Biotin-PEG3-azide

- Cyclooctyne-containing molecule (e.g., DBCO- or BCN-modified protein)
- Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)
- Solvent for dissolving PC Biotin-PEG3-azide (e.g., DMSO)

Reaction Parameters:

Reagent	Final Concentration (Suggested)	Notes
Cyclooctyne-Molecule	1-100 μM (in vitro) or 10-100 μM (in cellulo)	The concentration will vary depending on the experimental setup.
PC Biotin-PEG3-azide	1.5 - 10 equivalents (to cyclooctyne)	An excess of the azide is generally used to drive the reaction to completion.

Procedure:

- Prepare Stock Solutions:
 - Dissolve **PC Biotin-PEG3-azide** in DMSO to a stock concentration of 10-50 mM.
 - Prepare a stock solution of your cyclooctyne-containing molecule in a compatible buffer or medium.

Reaction Setup:

- For in vitro reactions: In a microcentrifuge tube, add the cyclooctyne-containing molecule to the desired final concentration in the reaction buffer.
- For labeling in live cells: Add the PC Biotin-PEG3-azide stock solution directly to the cell
 culture medium containing the cells that have been metabolically labeled with a
 cyclooctyne-modified substrate.

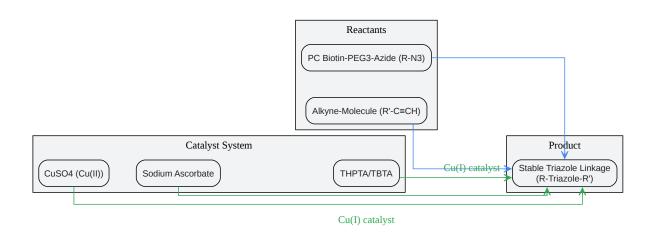


- Initiate the Reaction:
 - Add the PC Biotin-PEG3-azide stock solution to the reaction mixture or cell culture medium.
 - Mix gently.
- Incubation:
 - Incubate the reaction at room temperature or 37°C (for live cells) for 1-12 hours. The
 reaction time will depend on the reactivity of the specific cyclooctyne and the
 concentration of the reactants.
- · Washing and Analysis (for live cells):
 - After incubation, wash the cells with fresh buffer or medium to remove unreacted PC
 Biotin-PEG3-azide.
 - The biotinylated cells or biomolecules can then be analyzed by methods such as flow cytometry, fluorescence microscopy (after staining with a fluorescent streptavidin conjugate), or Western blotting.

Visualization of Workflows

The following diagrams illustrate the chemical principle of the click reactions and a typical experimental workflow for affinity capture and release.



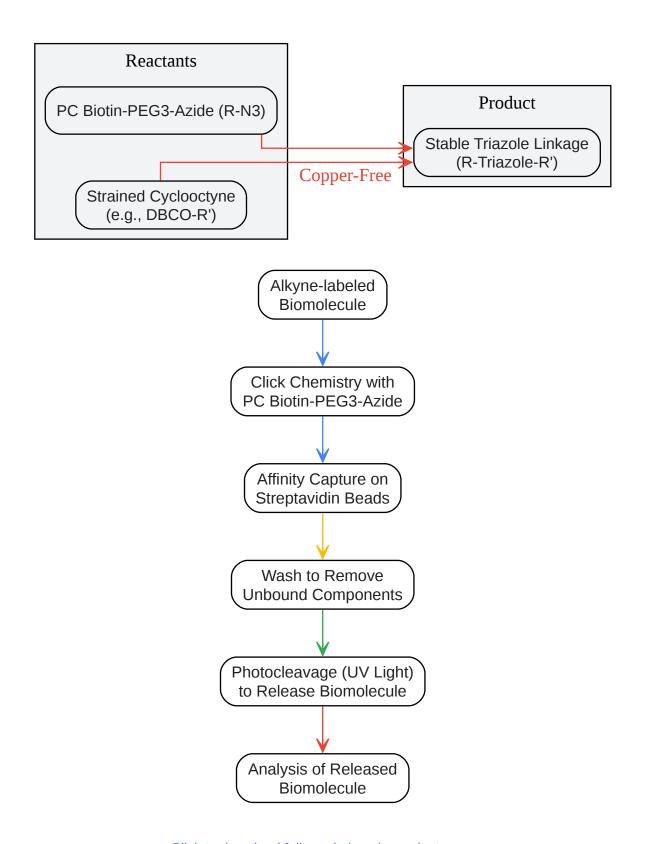


Cu(I) catalyst

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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme.





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